“1,3-Bis(4-Aminophenyl)urea” is a chemical compound with the molecular formula C13H14N4O . It is used in the colored anti-caking agent containing water-soluble polymer for preventing fertilizer agglomeration . It is also an inhibitor that directly interacts with VDAC1 and prevents VDAC1 oligomerization .
The molecular structure of “1,3-Bis(4-Aminophenyl)urea” is characterized by the presence of two phenyl groups attached to a urea group . The InChI code for this compound is InChI=1S/C13H14N4O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18)
.
“1,3-Bis(4-Aminophenyl)urea” can participate in various chemical reactions. For example, it can be used in the aldehyde-amine condensation reaction to construct a covalent organic framework named N-COF . It can also be used to derive N-alkyl, N-alkoxy, and N-hydroxy bisguanidines .
“1,3-Bis(4-Aminophenyl)urea” has a molecular weight of 242.28 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 93.2 Ų . The compound is solid at room temperature .
1,3-Bis(4-Aminophenyl)urea is a significant organic compound primarily recognized for its role in biochemical applications and materials science. This compound is classified as a bis-urea derivative, characterized by its two amine groups and a urea linkage. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry and biological research.
The compound 1,3-Bis(4-Aminophenyl)urea is synthesized from 4-nitroaniline through a multi-step reaction involving phosgene and reduction techniques. It falls under the category of bis-ureas, which are compounds containing two urea functional groups. This classification highlights its potential for creating complex materials such as porous organic polymers and covalent organic frameworks.
The synthesis of 1,3-Bis(4-Aminophenyl)urea involves several key steps:
The reaction conditions typically involve controlling temperature and pressure to optimize the yield of the desired compound.
1,3-Bis(4-Aminophenyl)urea has a distinct molecular structure characterized by:
This structural arrangement allows for significant interactions with other molecules, particularly in biological systems.
1,3-Bis(4-Aminophenyl)urea participates in several types of chemical reactions:
These reactions are crucial for the compound's application in creating complex materials like porous organic polymers.
The primary mechanism of action for 1,3-Bis(4-Aminophenyl)urea involves its interaction with the mitochondrial membrane protein voltage-dependent anion channel 1 (VDAC1).
This mechanism highlights its potential therapeutic applications in diseases where apoptosis regulation is critical.
1,3-Bis(4-Aminophenyl)urea exhibits several notable physical and chemical properties:
These properties are essential for its handling and application in laboratory settings.
1,3-Bis(4-Aminophenyl)urea has diverse applications in scientific research:
These applications underscore the compound's versatility and significance in both biological and material sciences.
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3